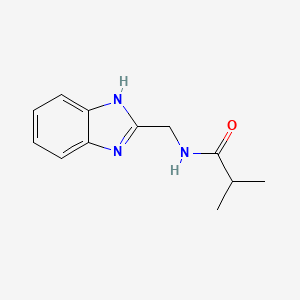

N-(1H-benzimidazol-2-ylmethyl)-2-methylpropanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound seems to be a derivative of benzimidazole . Benzimidazole derivatives are known to have a wide range of therapeutic applications such as anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be analyzed using various spectroscopic techniques. Theoretical and actual NMR chemical shifts can be quite similar . The UV-vis spectrum, as well as the effects of solvents, can also be investigated .Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions. For instance, they can be used in combination with other compounds for the preparation of complexes .Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can be determined using various techniques. For instance, the density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and molar volume can be determined .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

N-Benzimidazol-1-yl-methyl-benzamide derivatives, synthesized by Mannich reaction, have shown significant in vitro antimicrobial activity against a variety of bacterial and fungal strains, including Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, Staphylococcus aureus, Candida albicans, and Aspergillus niger. The effectiveness of these compounds as antimicrobial agents highlights the potential of benzimidazole derivatives in the development of new antimicrobial drugs, offering an alternative to traditional antibiotics and antifungal agents (Sethi et al., 2016).

Anticancer Evaluation

Benzimidazole derivatives have also been evaluated for their anticancer properties. A study on 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole showed promising in vitro anticancer activity against various cancer cell lines. These findings suggest the potential use of benzimidazole derivatives in cancer therapy, providing a basis for further research into their mechanisms of action and efficacy in vivo (Salahuddin et al., 2014).

Coordination Chemistry and Catalysis

The coordination chemistry of benzimidazole ligands with metals has been explored, demonstrating their utility in the synthesis of metal complexes with potential applications in catalysis and material science. These complexes, featuring benzimidazole as a bidentate ligand, exhibit unique structural and electronic properties, making them suitable candidates for catalytic applications and the development of functional materials (Schick et al., 2014).

Antimicrobial and Antioxidant Activities

Further research on benzimidazole derivatives has shown their broad-spectrum antimicrobial and potent antioxidant activities. These compounds have been effective against both gram-positive and gram-negative bacteria as well as fungal strains, while also displaying significant antioxidant properties, indicating their potential as therapeutic agents for infections and oxidative stress-related conditions (Padalkar et al., 2016).

Fluorescent Properties for Biological Applications

Benzimidazole derivatives have been investigated for their photophysical properties, showing promise as fluorescent probes for biological imaging and sensors. The study of their excited-state intramolecular proton transfer (ESIPT) inspired fluorescent characteristics has opened avenues for the development of novel fluorescent materials for use in bioimaging and molecular diagnostics (Padalkar et al., 2011).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

N-(1H-benzimidazol-2-ylmethyl)-2-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c1-8(2)12(16)13-7-11-14-9-5-3-4-6-10(9)15-11/h3-6,8H,7H2,1-2H3,(H,13,16)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBFKODIOYYFXAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NCC1=NC2=CC=CC=C2N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[8-(azepan-1-yl)-3-methyl-2,6-dioxopurin-7-yl]acetate](/img/structure/B2732361.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)oxalamide](/img/structure/B2732364.png)

![2,5-dichloro-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2732365.png)

![2-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-imidazole dihydrochloride](/img/structure/B2732369.png)

![4-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]butanoic acid](/img/structure/B2732371.png)

![(S)-1-amino-3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one (2R,3R)-2,3-bis(4-methylbenzoyloxy)succinate](/img/structure/B2732378.png)